molecular formula C4H8ClNOS B577688 DL-Homocysteine Thiolactone-3,3,4,4-d4HCl CAS No. 1219805-31-8

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl

Cat. No. B577688
M. Wt: 157.648
InChI Key: ZSEGSUBKDDEALH-PBCJVBLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a derivative of DL-homocysteine . It is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It has been used as a precursor in the synthesis of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings .


Molecular Structure Analysis

The molecular formula of DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is C4H7NOS • HCl . The SMILES string representation is O=C1SCCC1N.Cl . The InChI code is InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4 (3)6;/h3H,1-2,5H2;1H .


Chemical Reactions Analysis

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl has been used in the preparation of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings . It has also been used in the preparation of DL-buthionine and DL-homocysteine .


Physical And Chemical Properties Analysis

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a crystalline solid . It has a molecular weight of 153.6 . It has a melting point of approximately 202-203 °C . It is soluble in DMF (15 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Safety And Hazards

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing with plenty of soap and water if skin irritation occurs (P302 + P352) and rinsing cautiously with water for several minutes if eye irritation occurs (P305 + P351 + P338) .

properties

IUPAC Name

3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-LEUDZYMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride

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